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Compound of Interest

1-azido-4-(pentafluoro-lambda6-
Compound Name:

sulfanyl)benzene
CAS No.: 714-95-4
Cat. No.: B6163858

Get Quote

\ J

Common Name: 4-(Pentafluorosulfanyl)phenyl azide CAS Number: 714-95-4

Part 1: Executive Summary

The convergence of the pentafluorosulfanyl (SFs) group—often termed the "Super-
Trifluoromethyl"—with the versatile azide (-Ns) functionality creates a unique chemical scaffold.
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene serves as a dual-purpose tool:

 Bioisosteric Click Reagent: It enables the introduction of the lipophilic, metabolically stable
SFs group into drug candidates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

» Photoaffinity Probe: Upon UV irradiation, the azide moiety generates a reactive nitrene,
allowing for covalent cross-linking to biological targets, while the SFs group provides a
distinct 1°F NMR handle for detection.

This guide provides researchers with the physicochemical grounding, validated synthetic
protocols, and safety frameworks necessary to utilize this compound effectively.
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Part 2: Physicochemical Profile & The SFs
Advantage

The SFs group is chemically robust, unaffected by strong acids or bases, and offers a unique
combination of high electronegativity and lipophilicity.

Table 1: Physicochemical Properties

Property Value | Description

Molecular Formula CeHaFsNsS

Molecular Weight 245.17 g/mol

Physical State Solid (Pale yellow to off-white)

Metting Point Note: Precursor amine melts at 63—68°C; Azide

typically lower.[1]

Soluble in DCM, CHCIs, EtOAc, DMSO;

Solubility ]
Insoluble in water.
Hammett Constant (op) 0.68 (Strong electron-withdrawing)
Lipophilicity (1) High (SFs is more lipophilic than CFs and SCF3)
N Thermally stable up to ~100°C (Avoid
Stability

shock/friction due to azide)

The "Super-CF3" Effect

Unlike the planar trifluoromethyl (CFs) group, the SFs group adopts a square pyramidal
geometry. This steric bulk, combined with high electronegativity, alters the binding pocket
occupancy of drug molecules, often improving metabolic stability by blocking oxidative
metabolism at the para-position.

Part 3: Synthesis & Manufacturing

Core Directive: The synthesis relies on the diazotization of the commercially available aniline
precursor, followed by nucleophilic displacement with sodium azide.
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Reaction Pathway

The synthesis proceeds from 4-aminophenylsulfur pentafluoride (CAS 2993-24-0).

NaNO2, HCI NaN3
4-SF5-Aniline 0°C, 30 min > Diazonium Salt 0°C->RT 4-SF5-Phenyl Azide
(Precursor) [Intermediate] (Target)

Click to download full resolution via product page

Figure 1: Synthetic route from aniline precursor via Sandmeyer-type reaction.

Detailed Protocol

o Diazotization:
o Dissolve 4-aminophenylsulfur pentafluoride (1.0 eq) in 6M HCI (10 mL/mmol) at 0°C.

o Dropwise add an aqueous solution of NaNO:2 (1.2 eq) while maintaining the temperature
below 5°C.

o Stir for 30 minutes. The solution should become clear/pale yellow.
e Azidation:
o Dissolve NaNs (1.5 eq) in a minimum amount of water.

o Add the azide solution dropwise to the diazonium mixture at 0°C. Caution: Nitrogen gas
evolution will occur.

o Allow the mixture to warm to room temperature and stir for 2 hours.
o Work-up:
o Extract with diethyl ether or ethyl acetate (3x).

o Wash the organic layer with saturated NaHCOs (to neutralize acid) and brine.
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o Dry over anhydrous MgSOa4 and concentrate under reduced pressure (do not heat above
40°C).

o Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields the pure azide.

Part 4: Reactivity & Applications|[3]
Click Chemistry (CuUAAC)

The primary application is the synthesis of 1-(4-pentafluorosulfanylphenyl)-1,2,3-triazoles.
These constructs are bioisosteres for phenyl rings in kinase inhibitors and GPCR ligands.

4-SF5-Phenyl Azide

Cycloaddition 1,4-Disubstituted
Cu(l) Catalyst »| "12,3-Triazole

Click to download full resolution via product page

Terminal Alkyne
(R-C=CH)

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) workflow.
Standard Protocol:

e Solvent: t-BuOH/H20 (1:1).

e Catalyst: CuSOa4-5H20 (5 mol%) + Sodium Ascorbate (10 mol%).

o Conditions: Stir at RT for 4-12 hours. The SFs group is stable to these aqueous oxidative

conditions.

Photoaffinity Labeling

Upon UV irradiation (254-365 nm), the azide releases N2 to form a singlet phenyl nitrene. This
highly reactive species inserts into nearby C-H or N-H bonds, covalently cross-linking the probe
to its biological target (e.g., a receptor or enzyme). The SFs group remains intact, serving as a
reporter for mass spectrometry or 1°F NMR analysis.
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Part 5: Safety & Handling

Hazard Classification:
o GHS: Warning.[2][3][4][5] H225 (Flammable), H315 (Skin Irritation).[6]

» Azide Specifics: While aryl azides are generally more stable than alkyl azides, all organic
azides are potentially explosive.

o C/N Ratio: The C/N ratio is 6:3 (2:1), which is on the border of safety (Rule of Thumb:
(C+0O)/N = 3 is safer). However, the heavy SFs group increases the molecular weight,
effectively diluting the energy density.

o Shock Sensitivity: Treat as shock-sensitive. Use plastic spatulas. Do not concentrate to
absolute dryness if possible; store as a solution or wet solid.

o Incompatibility: Avoid contact with strong acids (forms HNs) and transition metals in the
absence of ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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